molecular formula C21H31N2O3P B2650223 4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline CAS No. 374550-07-9

4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline

Cat. No. B2650223
CAS RN: 374550-07-9
M. Wt: 390.464
InChI Key: FWKQFUAYVYDKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline, also known as ADP, is a phospholipid analog that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC) and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline is a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a key role in cell signaling. PKC is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. This compound binds to the catalytic domain of PKC, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspases. In neuroscience, this compound has been shown to enhance synaptic plasticity and memory formation by modulating the activity of PKC. In cardiovascular research, this compound has been shown to reduce infarct size and improve cardiac function after ischemic injury.

Advantages and Limitations for Lab Experiments

4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline has several advantages for lab experiments. It is a potent and specific inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in cellular processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations. It has a short half-life in vivo, which limits its use in animal studies. In addition, its potency may also lead to off-target effects, which could complicate data interpretation.

Future Directions

There are several future directions for 4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Finally, there is a need for further research to elucidate the downstream signaling pathways affected by this compound inhibition of PKC, which could lead to the development of novel therapeutic targets.

Synthesis Methods

The synthesis of 4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline involves the reaction of 4-nitroaniline with diisopropylphosphoramidite, followed by reduction with sodium borohydride and the addition of dimethylamine. This yields the final product, this compound, which can be purified using column chromatography.

Scientific Research Applications

4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline has been used in a variety of scientific research applications, including cancer research, neuroscience, and cardiovascular research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In neuroscience, this compound has been used to study the role of PKC in synaptic plasticity and memory formation. In cardiovascular research, this compound has been shown to have beneficial effects on the heart, including reducing infarct size and improving cardiac function after ischemic injury.

properties

IUPAC Name

4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N2O3P/c1-16(2)25-27(24,26-17(3)4)21(22-19-10-8-7-9-11-19)18-12-14-20(15-13-18)23(5)6/h7-17,21-22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKQFUAYVYDKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=CC=C(C=C1)N(C)C)NC2=CC=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.